molecular formula C16H15NO3 B13921108 Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate

Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B13921108
M. Wt: 269.29 g/mol
InChI Key: ZVQBIAKEBSBNRB-UHFFFAOYSA-N
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Description

Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H15NO3 It is a derivative of biphenyl, featuring an acetylamino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(acetylamino)benzoate: Similar structure but lacks the biphenyl core.

    4-Acetylamino-1,1’-biphenyl: Similar structure but lacks the carboxylate ester group.

Uniqueness

Methyl 4’-(acetylamino)[1,1’-biphenyl]-3-carboxylate is unique due to the combination of the biphenyl core, acetylamino group, and carboxylate ester group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 3-(4-acetamidophenyl)benzoate

InChI

InChI=1S/C16H15NO3/c1-11(18)17-15-8-6-12(7-9-15)13-4-3-5-14(10-13)16(19)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

ZVQBIAKEBSBNRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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